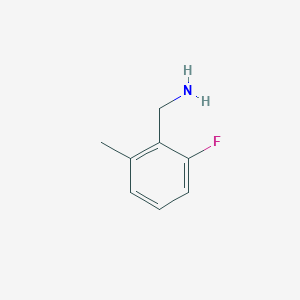

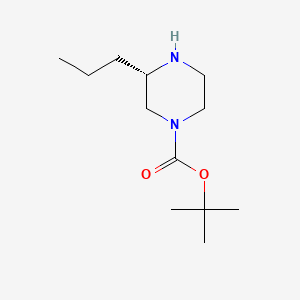

(S)-1-Boc-3-propyl-piperazine

説明

(S)-1-Boc-3-propyl-piperazine is a chemical compound that is part of the piperazine family, which is known for its wide range of applications in pharmaceutical chemistry. Piperazines are cyclic secondary amines with a distinctive molecular structure that includes a six-membered ring containing two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, a one-pot synthesis approach has been developed for the creation of 3-piperazinyl propenylidene indolone merocyanines, which involves a consecutive three-component insertion-coupling-Michael addition sequence . Similarly, piperazine itself has been used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, showcasing its versatility as both a reactant and a catalyst . Additionally, the synthesis of 1-aryl-4-(biarylmethylene)piperazines related to the antipsychotic SLV-313 involves Buchwald-Hartwig coupling and reductive amination steps, which could be adapted for the synthesis of Boc-protected piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be further modified with various substituents. The Boc group, when attached to a piperazine, provides steric protection to the amine functionality, which can be useful in subsequent chemical reactions. The structure of piperazine derivatives can be confirmed using techniques such as NMR and MS analyses .

Chemical Reactions Analysis

Piperazine and its derivatives participate in a variety of chemical reactions. For example, the Boc-protected piperazine can undergo substitution reactions to create compounds like 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an anti-malarial agent . Piperazine derivatives can also act as ligands, as seen in the synthesis of 1-aryl-4-(biarylmethylene)piperazines, which have potential pharmacological applications . Furthermore, piperazine compounds have been shown to interact with biological targets, such as serotonin receptors, indicating their relevance in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the piperazine ring. Boc-substituted piperazinyl merocyanines, for example, exhibit aggregation-induced emission (AIE), which is a unique photophysical property that can be useful in the development of solid-state luminophores . The electronic properties of these compounds can be studied through absorption data and Linear Free Energy Relationships (LFERs) .

科学的研究の応用

Analogues of σ Receptor Ligands

Piperazine derivatives, including analogues of the σ receptor ligand PB28, have been studied for potential therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity and improve polar functional groups have been explored, with chiral analogues demonstrating significant affinities for σ receptors. These compounds, particularly (-)-(S)-9, exhibit σ(2)-selective activity and minimal antiproliferative activity, suggesting potential for tumor cell entry without significant toxicity (Abate et al., 2011).

Microwave-Mediated Suzuki–Miyaura Cross-Couplings

Boc-protected piperazine derivatives have been synthesized using microwave-mediated Suzuki–Miyaura coupling, demonstrating the utility of piperazine compounds in creating diverse biaryl libraries. This approach allows for functional manipulations, broadening the scope of research and potential applications of piperazine derivatives (Spencer et al., 2011).

Copper-Catalyzed Cross-Coupling

N-Boc protected piperazines have been successfully coupled with aryl iodides using copper catalysis. This method provides a practical approach to synthesizing N-arylated piperazine products, further expanding the chemical toolbox for research and development in pharmaceuticals and potentially in the synthesis of complex molecules like trazodone (Yong et al., 2013).

Therapeutic Tools in Central Pharmacological Activity

Piperazine derivatives have been extensively researched for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety, being a cyclic molecule with two nitrogen atoms, plays a crucial role in the activation of the monoamine pathway, highlighting the importance of such structures in medicinal chemistry (Brito et al., 2018).

Enhancement in Mass Spectrometry

Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, significantly improving ionization efficiency in mass spectrometry. This application is crucial for the sensitive detection of peptides and proteins in proteome analysis, demonstrating the utility of piperazine derivatives in analytical chemistry (Qiao et al., 2011).

特性

IUPAC Name |

tert-butyl (3S)-3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647559 | |

| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-propyl-piperazine | |

CAS RN |

928025-58-5 | |

| Record name | 1,1-Dimethylethyl (3S)-3-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。